2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Lipophilicity Metabolic stability Structure-activity relationship

2-(4-Ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 896678-38-9) is a synthetic small-molecule acetamide belonging to the thiazolo[5,4-b]pyridine heterocyclic class. It features a 4-ethoxyphenylacetyl moiety linked via an amide bond to a 2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)aniline core, with a molecular formula of C23H21N3O2S and molecular weight of 403.5 g/mol.

Molecular Formula C23H21N3O2S
Molecular Weight 403.5
CAS No. 896678-38-9
Cat. No. B2618833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
CAS896678-38-9
Molecular FormulaC23H21N3O2S
Molecular Weight403.5
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
InChIInChI=1S/C23H21N3O2S/c1-3-28-18-9-6-16(7-10-18)14-21(27)25-19-11-8-17(13-15(19)2)22-26-20-5-4-12-24-23(20)29-22/h4-13H,3,14H2,1-2H3,(H,25,27)
InChIKeyXWOXCLKXVWUGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 896678-38-9): Procurement-Ready Chemical Profile


2-(4-Ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 896678-38-9) is a synthetic small-molecule acetamide belonging to the thiazolo[5,4-b]pyridine heterocyclic class . It features a 4-ethoxyphenylacetyl moiety linked via an amide bond to a 2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)aniline core, with a molecular formula of C23H21N3O2S and molecular weight of 403.5 g/mol . Thiazolo[5,4-b]pyridine derivatives are recognized as privileged scaffolds in kinase inhibitor discovery, with demonstrated activity against phosphoinositide 3-kinases (PI3K), epidermal growth factor receptor tyrosine kinase (EGFR-TK), and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) [1][2][3]. The compound is commercially available at 95%+ purity for research use .

Why Generic Substitution Fails for 2-(4-Ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 896678-38-9)


Substituting this compound with a generic thiazolo[5,4-b]pyridine acetamide is not scientifically supportable. Three structural features diverge materially from the most accessible analogs: (i) the ethoxy substituent on the phenylacetyl ring versus the common methoxy variant alters lipophilicity (calculated logP ~4.56 for the ethoxy-bearing positional isomer ) and metabolic stability; (ii) the methyl group at the 2-position of the central aniline ring introduces a conformational constraint absent in des-methyl analogs such as CAS 863588-66-3 ; and (iii) the attachment point of the thiazolo[5,4-b]pyridine at the 4-position of the aniline ring, rather than the 3-position found in the commercially available isomer E153-0374 , is predicted to alter the exit vector of the heterocycle and consequently target engagement. Published SAR for this scaffold demonstrates that replacement of the pyridyl attachment with phenyl reduces PI3Kα inhibitory potency significantly, and that sulfonamide versus acetamide linker identity critically modulates activity [1]. These cumulative differences preclude reliable interchange without confirmatory head-to-head testing.

Quantitative Differentiation Evidence for 2-(4-Ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 896678-38-9)


Ethoxy vs. Methoxy Substituent: Impact on Lipophilicity and Predicted PK

The target compound incorporates a 4-ethoxyphenyl group, whereas the most commonly cataloged congener (PubChem CID 3545119, ChEMBL CHEMBL1552783) bears a 4-methoxyphenyl group [1]. The ethoxy substituent increases calculated logP by approximately 0.4–0.6 units relative to the methoxy analog (estimated from the positional isomer E153-0374, which reports logP 4.5621 vs. logP ~4.0 for the methoxy variant). For kinase inhibitor programs, this moderate lipophilicity elevation can translate into measurable differences in cell permeability, plasma protein binding, and CYP450-mediated oxidative metabolism, factors that are decision-relevant when selecting among library analogs for hit-to-lead optimization.

Lipophilicity Metabolic stability Structure-activity relationship

2-Methyl Substituent on Central Phenyl Ring: Conformational Differentiation from Des-Methyl Analog

The target compound carries a methyl group at the 2-position of the central aniline ring, a feature absent in the closely related analog 2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 863588-66-3, MW 389.47, formula C22H19N3O2S) . The 2-methyl substituent introduces steric hindrance that restricts rotation around the N-aryl bond of the amide, potentially altering the conformational ensemble sampled by the molecule. In related kinase inhibitor scaffolds, ortho-methyl groups on the central phenyl ring have been shown to modulate selectivity profiles by enforcing a preferred dihedral angle between the amide plane and the aryl ring, which in turn affects the spatial presentation of the thiazolo[5,4-b]pyridine hinge-binding motif [1]. The molecular weight difference (403.5 vs. 389.47) and formula difference (C23H21N3O2S vs. C22H19N3O2S) provide unambiguous analytical handles for identity confirmation.

Conformational constraint Kinase selectivity Target engagement

Regioisomeric Differentiation: 4-Position vs. 3-Position Attachment of Thiazolo[5,4-b]pyridine

The target compound (CAS 896678-38-9) features the thiazolo[5,4-b]pyridin-2-yl group at the 4-position of the central aniline ring relative to the acetamide linkage . In contrast, a commercially cataloged regioisomer (ChemDiv E153-0374, InChI Key WATYLILPAVZYEG-UHFFFAOYSA-N) places the same heterocycle at the 3-position . Published SAR on thiazolo[5,4-b]pyridine PI3K inhibitors demonstrates that the attachment point of the pyridyl/heteroaryl moiety is a critical determinant of enzymatic potency: replacement of the pyridyl group on the thiazolo[5,4-b]pyridine core with a phenyl group led to a significant decrease in PI3Kα inhibitory activity [1]. By extension, the spatial presentation of the heterocycle—governed by the regioisomeric attachment on the central ring—is expected to influence hinge-region hydrogen bonding geometry and isoform selectivity. These two regioisomers are chemically distinct (different InChI Keys), analytically resolvable, and should not be assumed equipotent.

Regiochemistry Target binding mode Exit vector geometry

Class-Level PI3K Inhibitory Potential: Scaffold SAR Context

Thiazolo[5,4-b]pyridine derivatives have been validated as potent PI3K inhibitors in enzymatic assays. The representative compound 19a (a 2-pyridyl, 4-morpholinyl-substituted analog) achieved an IC50 of 3.6 nM against PI3Kα, with approximately 10-fold reduced activity against PI3Kβ, demonstrating isoform selectivity within the scaffold [1]. The SAR study established that (i) the pyridyl attached to thiazolo[5,4-b]pyridine is a key structural unit for PI3Kα potency, with phenyl replacement causing significant activity loss, and (ii) sulfonamide functionality is important for PI3Kα inhibition [1]. The target compound differs from 19a in possessing an acetamide linker rather than a sulfonamide, and a 4-ethoxyphenylacetyl group instead of a morpholinyl-pyridyl system. While these structural differences preclude direct extrapolation of the 3.6 nM IC50 value, the class-level precedent establishes that the thiazolo[5,4-b]pyridine core is competent for nanomolar PI3K engagement, and the target compound's specific substituent pattern may confer a distinct selectivity fingerprint warranting empirical profiling.

PI3K inhibition Kinase selectivity Cancer pharmacology

Class-Level EGFR-TK and MALT1 Inhibitory Activity: Multi-Target Scaffold Potential

Beyond PI3K, the thiazolo[5,4-b]pyridine scaffold has demonstrated activity against two additional therapeutic targets. A 2024 study reported that substituted thiazolo[5,4-b]pyridine derivatives exhibit potent anticancer activity against HCC827, H1975, and A-549 non-small cell lung cancer cell lines, with compound 10k showing equipotency to osimertinib, a clinically approved EGFR-TK inhibitor [1]. Mechanistic studies confirmed inhibition of EGFR-TK autophosphorylation in HCC827 cells [1]. Separately, thiazolo[5,4-b]pyridine derivatives have been patented as allosteric MALT1 protease inhibitors with good cellular potency and refined selectivity, targeting ABC-DLBCL and related B-cell malignancies [2][3]. The target compound's structural features (acetamide linker, ethoxyphenyl group) distinguish it from both the EGFR-TK-optimized analogs and the MALT1-optimized analogs, positioning it as a potentially multi-target probe for phenotypic screening across oncology indications.

EGFR-TK MALT1 Non-small cell lung cancer Lymphoma

Analytical Identity Confirmation: InChI Key and Chromatographic Differentiation

The target compound (CAS 896678-38-9) has the InChI Key XWOXCLKXVWUGRC-UHFFFAOYSA-N, which is distinct from all comparators discussed . Key differentiators by LC-MS: molecular ion [M+H]+ expected at m/z 404.2 (C23H21N3O2S, MW 403.5) vs. m/z 390.2 for the des-methyl analog CAS 863588-66-3 (C22H19N3O2S, MW 389.47) . The ethoxy O-CH2CH3 group (δ ~1.3 ppm triplet, ~4.0 ppm quartet in 1H NMR) provides an unambiguous spectroscopic signature distinguishing it from methoxy analogs (O-CH3 singlet at δ ~3.8 ppm) [1]. These orthogonal analytical markers—InChI Key, MS molecular ion, and NMR resonance pattern—provide unambiguous identity confirmation upon material receipt, mitigating the risk of isomeric or analog mis-shipment.

Quality control Identity testing Procurement verification

Recommended Application Scenarios for 2-(4-Ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide (CAS 896678-38-9)


Kinase Selectivity Panel Screening for PI3K and EGFR-TK Isoform Profiling

Given the thiazolo[5,4-b]pyridine scaffold's validated activity against PI3Kα (IC50 3.6 nM for optimized analog 19a) and EGFR-TK (equipotency to osimertinib for compound 10k) [1][2], this compound is suited for inclusion in broad kinase selectivity panels. Its differentiated substitution pattern—4-ethoxyphenylacetyl combined with a 2-methylanilide linker—occupies a distinct region of chemical space relative to the sulfonamide-based PI3K inhibitors and the substituted pyridyl EGFR-TK inhibitors described in the literature. Empirical IC50 determination against a panel of 50–100 kinases would establish its selectivity fingerprint and potentially reveal unexpected polypharmacology.

Phenotypic Screening in ABC-DLBCL and B-Cell Malignancy Models

Thiazolo[5,4-b]pyridine derivatives are patented as MALT1 protease inhibitors with cellular potency in ABC-DLBCL models [1]. The target compound, with its unique acetamide-linked 4-ethoxyphenylacetyl motif, represents a structurally distinct chemotype within this class. Procurement for phenotypic viability screening in MALT1-dependent lymphoma cell lines (e.g., OCI-Ly3, HBL-1) would test whether this substitution pattern retains MALT1 inhibitory activity and whether the 2-methyl group on the central ring confers any selectivity advantage over unsubstituted analogs.

Structure-Activity Relationship (SAR) Expansion Around the Central Phenyl Ring

The 2-methyl substituent on the central aniline ring is a key structural differentiator from the commercially available des-methyl comparator CAS 863588-66-3 [1]. A focused SAR study systematically comparing the target compound with its des-methyl, 3-methyl, and 2-chloro analogs would elucidate the contribution of ortho-substitution to kinase binding mode, metabolic stability, and cellular potency. Such a study would leverage the commercial availability of both the target compound and its des-methyl analog for head-to-head biochemical and cellular profiling.

Computational Docking and Molecular Dynamics Studies of Hinge-Binder Geometry

The regioisomeric difference between the target compound (4-position attachment of thiazolo[5,4-b]pyridine) and the ChemDiv catalog isomer E153-0374 (3-position attachment) [1] provides a compelling case for comparative in silico modeling. Docking both regioisomers into PI3Kα (PDB structures available) and EGFR-TK crystal structures would test the hypothesis that the para vs. meta attachment alters hinge-region hydrogen bond geometry and predict which regioisomer is favored for each target. These computational predictions can guide subsequent in vitro assay prioritization.

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